molecular formula C18H24ClN3O4S B10837091 4-(4-Chloro-2-methoxybenzyl)-1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-ol

4-(4-Chloro-2-methoxybenzyl)-1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-ol

Cat. No.: B10837091
M. Wt: 413.9 g/mol
InChI Key: JDTHPTFPMSSAJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfonyl piperidine derivatives typically involves the reaction of piperidine with sulfonyl chlorides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of sulfonyl piperidine derivatives follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The compound “US9475795, 89” exerts its effects by acting as an antagonist to prokineticin receptors. By binding to these receptors, it inhibits the action of prokineticin, thereby reducing inflammation and pain. The molecular targets include prokineticin receptor 1 and prokineticin receptor 2, which are involved in various signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Uniqueness: The compound “US9475795, 89” is unique due to its specific binding affinity to prokineticin receptors and its potential use in treating a wide range of prokineticin-mediated diseases. Its chemical structure allows for selective inhibition of these receptors, making it a promising candidate for further research and development .

Properties

Molecular Formula

C18H24ClN3O4S

Molecular Weight

413.9 g/mol

IUPAC Name

4-[(4-chloro-2-methoxyphenyl)methyl]-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-ol

InChI

InChI=1S/C18H24ClN3O4S/c1-12-17(13(2)21-20-12)27(24,25)22-8-6-18(23,7-9-22)11-14-4-5-15(19)10-16(14)26-3/h4-5,10,23H,6-9,11H2,1-3H3,(H,20,21)

InChI Key

JDTHPTFPMSSAJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)(CC3=C(C=C(C=C3)Cl)OC)O

Origin of Product

United States

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